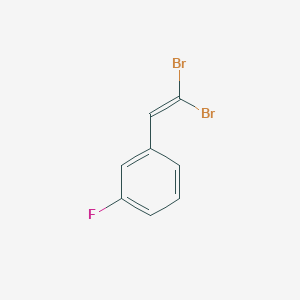

Benzene, 1-(2,2-dibromoethenyl)-3-fluoro-

Description

The exact mass of the compound Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- is 279.87215 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-(2,2-dibromoethenyl)-3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dibromoethenyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKYBTNENFEUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221148-37-4 | |

| Record name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-fluoro-beta,beta-dibromostyrene CAS number and properties

Technical Monograph: 3-Fluoro- -dibromostyrene

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene |

| Common Name | 3-Fluoro- |

| CAS Number | 221148-37-4 |

| Molecular Formula | |

| Molecular Weight | 279.93 g/mol |

| Physical State | Pale yellow to colorless oil (at RT) |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| Stability | Light sensitive; store at 2–8°C under inert atmosphere ( |

Note on Physical Constants: Experimental boiling points for this specific isomer are rarely reported in standard literature as the compound is typically used immediately as a crude intermediate or purified via silica gel chromatography (

in Hexanes) rather than distillation, due to thermal instability at high temperatures.

Synthetic Pathway: The Corey-Fuchs Protocol

The industry-standard method for synthesizing 3-fluoro-

Mechanism of Action

The reaction proceeds via the in-situ generation of a dibromomethylene triphenylphosphonium ylide. This ylide attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate which undergoes cycloelimination to yield the gem-dibromoalkene and triphenylphosphine oxide (

Figure 1: Mechanistic pathway for the synthesis of 3-fluoro-

Experimental Protocol

Objective: Synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene on a 10 mmol scale.

Materials

-

3-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Carbon tetrabromide (

) (4.98 g, 15 mmol) -

Triphenylphosphine (

) (7.87 g, 30 mmol) -

Dichloromethane (DCM), anhydrous (50 mL)

-

Zinc dust (optional, for activation in some variants)

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

-

Ylide Formation: Add

(1.5 equiv) and anhydrous DCM to the flask. Cool the solution to 0°C in an ice bath. -

Addition: Carefully add

(3.0 equiv) portion-wise over 15 minutes. The solution will turn yellow/orange, indicating ylide formation. Stir at 0°C for 30 minutes. -

Substrate Addition: Add 3-fluorobenzaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 100% Hexanes). The aldehyde spot should disappear, and a less polar product spot (the dibromostyrene) should appear.

-

Work-up:

-

Quench the reaction by adding saturated

solution. -

Extract the aqueous layer with DCM (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Filter and concentrate under reduced pressure.

-

-

Purification: The crude residue will contain significant triphenylphosphine oxide (TPPO) solid.

-

Pre-precipitation:[1] Triturate the residue with cold pentane or hexanes; TPPO is largely insoluble and can be filtered off.

-

Chromatography: Purify the filtrate via silica gel flash chromatography using 100% Hexanes to yield the pure oil.

-

Reactivity Profile & Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its utility stems from the differential reactivity of the two bromine atoms and the latent alkyne functionality.

A. Synthesis of Terminal Alkynes (Corey-Fuchs Step 2)

Treatment with n-Butyllithium (n-BuLi) (2.0–2.2 equiv) at -78°C effects a lithium-halogen exchange followed by a Fritsch-Buttenberg-Wiechell rearrangement (or simple elimination) to generate the lithium acetylide, which upon aqueous workup yields 3-fluorophenylacetylene .[1]

-

Relevance: Terminal alkynes are essential for "Click Chemistry" (CuAAC) to form 1,2,3-triazoles, a common bioisostere for amide bonds in kinase inhibitors.

B. Pd-Catalyzed Cross-Coupling

The trans-bromine (relative to the aryl ring) is typically more reactive due to steric factors, allowing for sequential couplings.

-

Suzuki-Miyaura: Coupling with aryl-boronic acids to form 1,1-diarylalkenes.

-

Sonogashira: Coupling with terminal alkynes to form conjugated enynes.

-

Stille: Coupling with organostannanes.

Figure 2: Divergent synthetic applications of 3-fluoro-

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Lachrymator: Like many styryl halides, this compound can be a potent tear gas agent. Handle only in a well-ventilated fume hood.

-

-

Storage: Store at 2–8°C. The compound can slowly decompose (turn brown/black) upon exposure to light and moisture, liberating HBr.

-

Disposal: Collect in halogenated organic waste containers. Do not mix with strong oxidizers or strong bases.

References

-

Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes". Tetrahedron Letters, 13(36), 3769–3772. Link

-

Zhao, M., et al. (2016). "Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives". Organic Letters, 18(3), 416–419. Link

-

Molaid Chemical Database. (2024). "1-(2,2-dibromo-vinyl)-3-fluoro-benzene CAS: 221148-37-4".[1] Link

-

Echevarria, A., et al. (2016). "Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes". Journal of Organic Chemistry, 81(13). Link

Technical Guide: Characterization and Synthesis of 1,1-Dibromo-2-(3-fluorophenyl)ethene

Executive Summary

1,1-dibromo-2-(3-fluorophenyl)ethene (also designated as 1-(2,2-dibromovinyl)-3-fluorobenzene) is a functionalized styrene derivative utilized primarily as a high-value intermediate in organic synthesis. It serves as the stable precursor for the Corey-Fuchs reaction , enabling the generation of terminal aryl alkynes, and functions as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to access trisubstituted alkenes.

This guide provides a definitive breakdown of its physicochemical properties, a validated synthesis protocol via Ramirez olefination, and critical analytical data for structural confirmation.

Part 1: Physicochemical Specifications[1][2]

Molecular Weight & Isotopic Distribution

For researchers utilizing Mass Spectrometry (MS) for validation, relying solely on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of Bromine (

| Parameter | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 279.93 g/mol | Used for stoichiometric calculations (weighing reagents). |

| Monoisotopic Mass | 277.8742 Da | Based on |

| Exact Mass | 277.8742 Da | |

| Isotope Pattern | 1 : 2 : 1 | Distinct triplet at |

Critical MS Insight: The presence of two bromine atoms creates a signature "triplet" cluster in the mass spectrum.

-

M+• (278): Contains

(Relative Intensity ~50%) -

M+2 (280): Contains

(Relative Intensity ~100%) -

M+4 (282): Contains

(Relative Intensity ~50%)

Physical Properties (Predicted)

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water.

-

LogP (Octanol/Water): ~4.2 (High lipophilicity due to halogenation).

Part 2: Synthetic Architecture (Ramirez Olefination)

The most robust method for synthesizing 1,1-dibromo-2-(3-fluorophenyl)ethene is the Ramirez Olefination (often cited as the first step of the Corey-Fuchs reaction). This method avoids the use of unstable phosphorus ylides by generating the active reagent in situ.

Reaction Logic

The reaction utilizes Carbon Tetrabromide (

Experimental Protocol

Scale: 10.0 mmol (Adjust linearly).

Reagents:

-

3-Fluorobenzaldehyde: 1.24 g (10.0 mmol)

-

Carbon Tetrabromide (

): 4.98 g (15.0 mmol, 1.5 eq) -

Triphenylphosphine (

): 7.87 g (30.0 mmol, 3.0 eq) -

Dichloromethane (DCM): 40 mL (Anhydrous)

-

Zinc Dust (Optional): Can be added to reduce

loading, but the standard protocol above is more reliable for purity.

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Ylide Formation: Add

(1.5 eq) and anhydrous DCM. Cool the solution to 0°C (ice bath). -

Activation: Add

(3.0 eq) portion-wise over 5 minutes. The solution will turn yellow/orange, indicating the formation of the ylide and the bromophosphonium salt. Stir for 10–15 minutes at 0°C. -

Addition: Add 3-fluorobenzaldehyde (1.0 eq) dropwise (neat or dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 95:5). The aldehyde spot should disappear; the product is less polar (higher

).

-

-

Quench & Workup:

-

Add saturated aqueous

(20 mL) to quench. -

Extract the aqueous layer with DCM (

mL). -

Combine organics and wash with Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude will contain significant Triphenylphosphine Oxide (

) solid.-

Trituration: Suspend crude in cold Hexanes/Pentane.

is insoluble and will precipitate. Filter off the white solid. -

Chromatography: Purify the filtrate via Silica Gel Column Chromatography (100% Hexanes

5% EtOAc/Hexanes).

-

Synthesis Workflow Diagram

Figure 1: Operational workflow for the Ramirez Olefination synthesis of the target gem-dibromoalkene.

Part 3: Mechanistic Utility

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds through a phosphorus ylide intermediate, similar to the Wittig reaction, but driven by the formation of the strong P=O bond.

Mechanistic Pathway[3]

-

Nucleophilic Attack:

attacks -

Halogen Exchange: A second equivalent of

debrominates the intermediate, generating the reactive dibromomethylene triphenylphosphorane (the Ylide).[1] -

Cycloaddition: The Ylide attacks the aldehyde carbonyl, forming an oxaphosphetane (four-membered ring).

-

Elimination: The ring collapses to release Triphenylphosphine oxide (

) and the target 1,1-dibromoalkene.

Figure 2: Mechanistic pathway highlighting the critical oxaphosphetane intermediate.

Part 4: Analytical Characterization

To validate the identity of 1,1-dibromo-2-(3-fluorophenyl)ethene, the following spectral signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The molecule lacks aliphatic protons. The spectrum is defined by the aromatic region and the single vinylic proton.

-

7.45 - 7.55 ppm (1H, s): The Vinylic Proton (

-

7.00 - 7.40 ppm (4H, m): Aromatic protons.

-

The 3-fluoro substitution pattern creates a complex multiplet due to

- -

Look for a distinct multiplet pattern characteristic of meta-substitution (singlet-like isolated proton at position 2, doublet-like protons at 4 and 6).

-

Carbon NMR ( NMR)

-

~163 ppm (d,

-

~136 ppm: Vinylic Carbon (

-

~90 - 95 ppm: Terminal Vinylic Carbon (

Quality Control Check

-

Impurity Alert: If a peak appears at

10.0 ppm, unreacted aldehyde remains. -

Impurity Alert: Broad multiplets at

7.6–7.7 ppm usually indicate residual Triphenylphosphine Oxide.

References

-

Corey, E. J.; Fuchs, P. L. (1972).[2] "A synthetic method for the conversion of aldehydes to acetylenes".[1][3] Tetrahedron Letters, 13(36), 3769–3772. [Link]

-

Ramirez, F.; Desai, N. B.; McKelvie, N. (1962). "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes". Journal of the American Chemical Society, 84(9), 1745–1747. [Link]

-

Grandbois, A.; Collins, S. K. (2008). "Instrument-Free Synthesis of 1,1-Dibromoalkenes". Green Chemistry, 10, 290-292. (Modern optimization of the workup). [Link]

Sources

gem-Dibromoalkene Derivatives of 3-Fluorobenzaldehyde: A Technical Guide to Synthesis and Application

Executive Summary

The transformation of 3-fluorobenzaldehyde into its gem-dibromoalkene derivative, 1-(2,2-dibromovinyl)-3-fluorobenzene , represents a high-value entry point into complex fluorinated scaffolds. In medicinal chemistry, the meta-fluoro substitution pattern is privileged for its ability to block metabolic soft spots (P450 oxidation) while modulating lipophilicity (

This guide moves beyond standard textbook descriptions of the Ramirez-Corey-Fuchs reaction. It focuses on process scalability, specifically addressing the critical bottleneck of triphenylphosphine oxide (TPPO) removal, and details the divergent utility of the gem-dibromoalkene motif as a "linchpin" intermediate for palladium-catalyzed cross-couplings and alkyne synthesis.

Part 1: Strategic Importance in Medicinal Chemistry

The gem-dibromoalkene moiety is rarely the final drug target; rather, it is a versatile reactive handle. When derived from 3-fluorobenzaldehyde, it offers specific advantages:

-

Bioisosteric Utility: The 1,1-dibromoalkene group can function as a bioisostere for carbonyls or as a halogen-bonding acceptor, though it is most often a transient intermediate.

-

Metabolic Stability: The C-F bond at the meta position of the phenyl ring deactivates the ring toward electrophilic aromatic substitution and blocks metabolic hydroxylation at that site.

-

Divergent Synthesis: It serves as a precursor to:

Part 2: Mechanistic Principles & Synthesis

The synthesis relies on the Ramirez-Corey-Fuchs reaction .[1][3] Unlike a standard Wittig reaction where a pre-formed ylide is used, this protocol generates the reactive phosphorus ylide in situ from carbon tetrabromide (

The Mechanism[1][4][5][6][7]

-

Ylide Generation:

attacks -

Olefination: The ylide undergoes a [2+2] cycloaddition with 3-fluorobenzaldehyde to form an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses to yield the gem-dibromoalkene and the thermodynamic byproduct, triphenylphosphine oxide (TPPO).

Mechanistic Visualization

Figure 1: The mechanistic pathway of the Ramirez-Corey-Fuchs reaction, highlighting the in situ generation of the active ylide species.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-(2,2-dibromovinyl)-3-fluorobenzene (10 mmol scale). Challenge: Efficient removal of TPPO without tedious column chromatography.

Reagents & Materials[5][6][8][9][10][11][12]

-

3-Fluorobenzaldehyde (1.24 g, 10 mmol)

-

Carbon Tetrabromide (

) (1.5 eq, 4.97 g) -

Triphenylphosphine (

) (3.0 eq, 7.86 g) -

Zinc Dust (Activated) (1.5 eq) — Crucial for reducing oligomerization and scavenging bromine.

-

Dichloromethane (DCM) (Anhydrous, 40 mL)

-

Purification Agent: Magnesium Chloride (

) or Zinc Chloride (

Step-by-Step Methodology

-

Activation (0 min): Flame-dry a 250 mL round-bottom flask under Argon. Add

and activated Zn dust. Dissolve in anhydrous DCM. -

Ylide Formation (0–15 min): Cool the solution to 0°C. Add

portion-wise over 15 minutes. Note: The solution will turn yellow/orange, indicating ylide formation. The exotherm must be controlled to prevent carbene decomposition. -

Substrate Addition (15–20 min): Add 3-fluorobenzaldehyde dropwise (diluted in 5 mL DCM) to the stirred suspension at 0°C.

-

Reaction (20 min – 2 h): Allow the mixture to warm to room temperature. Monitor by TLC (Hexane/EtOAc 95:5). The aldehyde spot (

) should disappear, replaced by the non-polar alkene ( -

Quench & Workup: Dilute with pentane (100 mL). This causes the bulk of TPPO to precipitate (TPPO is insoluble in pentane). Filter through a Celite pad.[4]

-

Advanced Purification (The "TPPO Killer" Step):

Data Validation: Expected NMR Profile

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H | 7.42 | Singlet (s) | -CH=CBr2 (Diagnostic Peak) |

| 1H | 7.35 – 7.05 | Multiplet (m) | Aromatic Protons (3-F pattern) |

| 19F | -112.5 | Multiplet | Ar-F (Typical range for meta-F) |

| 13C | 136.2 | Singlet | -CH= |

| 13C | 89.8 | Singlet | =CBr2 |

Part 4: Downstream Utility & Divergent Workflows

The gem-dibromoalkene is a "branch point" intermediate. It allows for the synthesis of alkynes or selective cross-coupling products.

Terminal Alkyne Synthesis (Corey-Fuchs Step 2)

Treatment with n-Butyllithium (2.2 eq) at -78°C effects a lithium-halogen exchange followed by

Palladium-Catalyzed Cross-Coupling

The C-Br bonds in gem-dibromoalkenes are chemically distinct. The bromine trans to the aromatic ring is generally more reactive due to steric factors, allowing for regioselective mono-coupling .

-

Suzuki-Miyaura: Coupling with aryl boronic acids preserves the alkene geometry.

-

Sonogashira: Coupling with terminal alkynes yields conjugated enynes.

-

Stille: Coupling with organostannanes.

Divergent Workflow Diagram

Figure 2: Divergent synthetic pathways from the gem-dibromoalkene intermediate.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents. | Dry |

| Oligomerization | Carbene side-reactions. | Maintain strict temperature control (0°C) during addition. Add Zn dust.[1] |

| Incomplete Reaction | Steric hindrance or aged ylide. | Increase |

| TPPO Contamination | Inefficient workup. | Use the |

| Unstable Product | Light sensitivity. | Store the gem-dibromoalkene in the dark at -20°C. C-Br bonds can be photolabile. |

References

-

Corey, E. J., & Fuchs, P. L. (1972).[8] A synthetic method for the conversion of aldehydes to acetylenes.[1][3][8][9] Tetrahedron Letters, 13(36), 3769–3772. Link

-

Grandjean, D., et al. (2005). Ramirez–Corey–Fuchs Reaction.[1][3][4] Organic Syntheses, 81, 157.[8] Link

-

Donald, J. R., & Berger, G. (2015). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[10] The Journal of Organic Chemistry, 80(15), 7819–7823. Link

-

Echeverria, P.-G., et al. (2016). Scalable Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Organic Process Research & Development, 20(11), 1917–1921. Link

-

Pan, F., et al. (2011). Palladium-Catalyzed Cross-Coupling of gem-Dibromoalkenes with Organoboronic Acids.[11] Chemical Communications, 47, 1106-1108. Link

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Workup [chem.rochester.edu]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Corey-Fuchs_reaction [chemeurope.com]

- 9. Corey-Fuchs Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluorophenyl Gem-Dibromoolefin Synonyms and Nomenclature

Executive Summary

3-Fluorophenyl gem-dibromoolefin (IUPAC: 1-(2,2-dibromoethenyl)-3-fluorobenzene ) is a pivotal intermediate in organic synthesis, primarily utilized in the Corey-Fuchs reaction to generate terminal acetylenes. Its structural uniqueness lies in the geminal (twin) bromine atoms at the terminal vinyl position, paired with a meta-fluorine substituent on the phenyl ring. This specific substitution pattern is highly valued in medicinal chemistry for bioisosteric replacement and metabolic stability tuning.

This guide provides a definitive reference for the nomenclature, synthesis, and reactivity of this compound, designed for researchers requiring high-fidelity protocols and structural insights.

Part 1: Nomenclature and Identity

The nomenclature of this molecule often varies between IUPAC standards and laboratory shorthand. The table below standardizes these terms to prevent ambiguity in catalog searches and patent literature.

Identity Matrix

| Category | Identifier / Name | Notes |

| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene | Preferred for formal documentation. "Ethenyl" is systematically correct, though "vinyl" is common. |

| Alternative IUPAC | 1-(2,2-dibromovinyl)-3-fluorobenzene | Widely used in chemical catalogs. |

| Common Name | 3-Fluorophenyl gem-dibromoolefin | "Gem" denotes the geminal (1,1) relationship of the bromine atoms.[1][2] |

| Laboratory Shorthand | 3-Fluoro-gem-dibromostyrene | "Styrene" implies the vinylbenzene skeleton. |

| Chemical Formula | Molecular Weight: ~279.93 g/mol | |

| SMILES | Fc1cccc(C=C(Br)Br)c1 | Useful for chemoinformatics searches. |

| InChIKey | (Calculated) GTIWFNAUYPVPAT-UHFFFAOYSA-N | Note: Specific CAS is often unassigned for in-situ intermediates; search by structure. |

Structural Analysis

The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring, deactivating it relative to styrene but activating the aldehyde precursor for nucleophilic attack during synthesis. The gem-dibromo moiety is electrophilic and sterically bulky, serving as a "masked" alkyne or a handle for palladium-catalyzed cross-coupling.

Part 2: Synthesis Protocol (Corey-Fuchs Reaction)

The standard synthesis involves the Ramirez modification of the Corey-Fuchs reaction, which utilizes zinc dust to generate the active ylide in situ, reducing the equivalent of triphenylphosphine (

Reagents & Materials

-

Substrate: 3-Fluorobenzaldehyde (CAS: 456-48-4)

-

Reagent A: Carbon tetrabromide (

, CAS: 558-13-4) -

Reagent B: Triphenylphosphine (

, CAS: 603-35-0) -

Additive: Zinc dust (Optional, for Ramirez modification)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Ylide Formation (0°C):

-

In a flame-dried round-bottom flask under Argon, dissolve

(1.5 equiv) in anhydrous DCM (0.1 M concentration relative to aldehyde). -

Cool the solution to 0°C in an ice bath.

-

Add

(3.0 equiv) portion-wise over 20 minutes. The solution will turn a deep orange/red, indicating the formation of the reactive dibromomethylene triphenylphosphorane ylide ( -

Expert Note: Maintain 0°C to prevent decomposition of the ylide.

-

-

Aldehyde Addition:

-

Add 3-Fluorobenzaldehyde (1.0 equiv) dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Thin Layer Chromatography). The aldehyde spot should disappear, and a less polar product spot (high

) should appear.

-

-

Workup & Purification:

-

Quench: Add saturated

solution. -

Precipitation: Pour the reaction mixture into rapidly stirring n-hexane (5x reaction volume). This precipitates the bulk of the triphenylphosphine oxide (

) byproduct. -

Filtration: Filter off the white solid (

) through a Celite pad. -

Concentration: Concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (typically 100:0 to 95:5). The gem-dibromoolefin is non-polar and elutes early.

-

Part 3: Reactivity & Applications

The 3-fluorophenyl gem-dibromoolefin is a versatile divergence point in synthesis.

Pathway A: Terminal Alkyne Synthesis

Treatment with n-Butyllithium (

-

Product: 3-Fluorophenylacetylene.

-

Mechanism: The intermediate carbenoid rearranges to form the triple bond.

Pathway B: Palladium-Catalyzed Coupling

The C-Br bonds can participate in Suzuki-Miyaura or Stille couplings.

-

Selectivity: The trans-bromine (relative to the aryl group) is typically more reactive due to steric factors, allowing for stereoselective synthesis of trisubstituted olefins.

-

Application: Synthesis of fluorinated stilbenes or heterocycle precursors (e.g., 2-substituted indoles via Buchwald-Hartwig/cyclization cascades).

Part 4: Visualizations

Figure 1: Nomenclature Breakdown

Visualizing the structural components that define the IUPAC and common names.

Caption: Decomposition of 1-(2,2-dibromoethenyl)-3-fluorobenzene into its functional nomenclature components.

Figure 2: Synthesis & Reaction Divergence

A logical flow from starting materials to divergent product outcomes.[1]

Caption: Synthesis workflow via Corey-Fuchs reaction and subsequent divergent pathways to alkynes or olefins.

References

-

Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes.[3] Tetrahedron Letters, 13(36), 3769–3772.

-

Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.

-

Echeverria, P.-G., et al. (2016). Recent Advances in the Synthesis and Application of gem-Dihaloalkenes. Synthesis, 48(16), 2523-2539.

-

PubChem Compound Summary. (n.d.). 3-Fluorobenzaldehyde (CAS 456-48-4). National Center for Biotechnology Information.

Sources

Physical Properties & Characterization Guide: 1-(2,2-Dibromoethenyl)-3-fluorobenzene

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-(2,2-dibromoethenyl)-3-fluorobenzene (also known as 3-fluoro-

Unlike commoditized solvents or reagents, this compound is typically synthesized in situ or isolated as a transient intermediate. Consequently, its physical profile is defined heavily by its purity and method of preparation.

Chemical Identity Table[1][2][3]

| Property | Detail |

| IUPAC Name | 1-(2,2-dibromoethenyl)-3-fluorobenzene |

| Common Synonyms | 3-Fluoro- |

| CAS Number | Not widely indexed in public registries; often cited as "Corey-Fuchs Intermediate" |

| Molecular Formula | |

| Molecular Weight | 279.93 g/mol |

| Structural Features | Meta-substituted fluorobenzene ring; Geminal vinyl dibromide tail |

Part 2: Physicochemical Profile

The following data aggregates experimental observations from analogous gem-dibromostyrenes and standard synthetic protocols.

Physical State & Appearance[1]

-

State at STP: Typically a pale yellow viscous liquid or a low-melting solid (depending on purity and ambient temperature).[1]

-

Odor: Characteristic aromatic halide odor (acrid/sweet).

-

Refractive Index (

): Estimated ~1.60–1.62 (based on di-bromo analogs).

Solubility & Partitioning[1]

-

Organic Solvents: Highly soluble in Dichloromethane (DCM) , Ethyl Acetate , Chloroform , and Hexanes .[1]

-

Water Solubility: Negligible (Hydrophobic).

-

Purification: The compound is lipophilic and is routinely purified via silica gel flash chromatography using non-polar eluents (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc).

Thermal Properties

Part 3: Structural Characterization (The "Fingerprint")

For researchers validating the synthesis of this intermediate, the following spectral data indicates successful formation.

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of two bromine atoms creates a distinct triplet pattern for the molecular ion (

).-

Ratio: 1:2:1

-

Peaks:

~278 (

-

-

Fragmentation: Loss of Br (

) is a primary fragmentation pathway.[1]

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

Vinyl Proton: A characteristic singlet shifted downfield due to the electron-withdrawing bromine atoms.[1]

-

ppm (1H, s,

-

ppm (1H, s,

-

Aromatic Protons: A multiplet pattern typical of meta-substitution.[1]

- ppm (4H, m).[1]

-

Look for: A doublet of doublets or triplet structure for the proton adjacent to Fluorine.

-

Shift:

to

Part 4: Synthesis & Experimental Protocol

Context: This compound is rarely bought; it is made. The Corey-Fuchs reaction is the gold standard for access.[1] The protocol below is optimized for minimizing the stubborn triphenylphosphine oxide (

Reaction Logic Flowchart

Figure 1: Mechanistic pathway for the generation of the gem-dibromoalkene target.

Optimized Protocol

Reagents:

-

3-Fluorobenzaldehyde (1.0 equiv)[1]

-

Carbon Tetrabromide (

, 1.5 equiv)[2] -

Triphenylphosphine (

, 3.0 equiv)[2][3] -

Zinc Dust (Optional, 1.5 equiv – accelerates reaction and aids workup)[1]

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

-

Activation (0°C): In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve

in anhydrous DCM. Cool to 0°C.[2] -

Ylide Generation: Add

(and Zn dust if using) portion-wise. The solution will turn yellow/orange, indicating the formation of the reactive phosphorous ylide. Stir for 20–30 minutes. -

Addition: Add 3-Fluorobenzaldehyde dropwise (diluted in a small volume of DCM) to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar product spot (higher

). -

Quench & Workup:

-

Pour the reaction mixture into saturated

solution. -

Extract with DCM (

). -

Dry organic layers over

and concentrate in vacuo.

-

-

Purification (Critical):

-

The residue will contain significant solid triphenylphosphine oxide (

). -

Trituration: Add cold Hexanes to the residue.

is insoluble in Hexanes and will precipitate. Filter off the white solid. -

Chromatography: Concentrate the hexane filtrate and purify via silica gel column (Eluent: 100% Hexanes). The gem-dibromo product elutes early.

-

Part 5: Handling, Stability & Safety[1]

Stability Factors[1]

-

Light Sensitivity: Vinylic bromides can undergo photolytic degradation or isomerization.[1] Store in amber vials or wrapped in foil.

-

Temperature: Stable at room temperature for short periods. For long-term storage, keep at 2–8°C .[1]

-

Reactivity: The C-Br bonds are susceptible to lithium-halogen exchange (e.g., with n-BuLi).[1] Avoid contact with strong bases unless intended for the subsequent alkyne synthesis.

Safety Profile (GHS Classification)

References

-

Original Methodology: Corey, E. J.; Fuchs, P. L.[1][3][5][6] "A synthetic method for formyl

ethynyl conversion." Tetrahedron Letters, 1972 , 13(36), 3769–3772.[1] -

Mechanistic Review: Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes."[1] Journal of the American Chemical Society, 1962 , 84(9), 1745–1747.

-

Application in Fluorine Chemistry: Use of 3-fluorobenzaldehyde in Corey-Fuchs sequences is documented in various patents for sodium channel blockers and kinase inhibitors.[1] See e.g., WO2010086877A2.

Sources

- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 3. sciforum.net [sciforum.net]

- 4. 9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]- | C32H30N2O2 | CID 6451771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile of Fluorinated Dibromostyrenes in Organic Solvents

Executive Summary

Fluorinated dibromostyrenes (e.g., 2,5-dibromo-4-fluorostyrene,

Their solubility behavior is governed by a "tug-of-war" between the lipophilic nature of the halogens (F, Br) and the

Chemical Identity & Structure-Property Relationships[2][3]

To understand solubility, we must first analyze the solute's molecular architecture.

-

The Fluorine Effect: The high electronegativity of fluorine creates a strong C-F dipole, yet the low polarizability of the fluorine atom often reduces overall intermolecular cohesive forces (van der Waals) compared to hydrogen. This is known as the "Fluorous Effect," often necessitating specific fluorinated solvents for perfluorinated chains, though single F-substitutions primarily modulate dipole moments.

-

The Bromine Effect: Large, polarizable bromine atoms increase London dispersion forces (

), significantly enhancing solubility in solvents with high refractive indices (e.g., Chloroform, Toluene). -

Crystalline Lattice Energy: The symmetry of para-substituted dibromostyrenes often leads to high melting points and high lattice energy, requiring solvents capable of disrupting robust

-stacking.

| Feature | Impact on Solubility |

| C-F Bond | Increases polarity ( |

| C-Br Bond | Increases dispersion forces ( |

| Styryl Double Bond | Reactive site; prone to polymerization if solvent contains radical initiators (requires stabilizers like BHT). |

Solubility Profiles in Key Solvent Classes

The following data summarizes the solubility behavior of typical fluorinated dibromostyrene analogs (e.g., 1,4-dibromo-2,5-difluorobenzene derivatives).

High-Solubility Solvents (The "Good" Solvents)

These solvents are ideal for reaction media (e.g., lithiation, cross-coupling) and initial dissolution .

-

Chlorinated Solvents (DCM, Chloroform):

-

Mechanism:[2] Excellent matching of dispersion forces (

) and moderate polarity. -

Usage: Standard for extraction and NMR analysis.

-

-

Aromatic Hydrocarbons (Toluene, Benzene):

-

Mechanism:[2]

- -

Usage: Preferred for high-temperature couplings (Suzuki/Stille) where water azeotropic removal is needed.

-

-

Polar Aprotic (THF, DMF, DMSO):

-

Mechanism:[2] Dipole-dipole interactions stabilize the polarized C-F/C-Br bonds.

-

Note: DMF and DMSO are excellent for nucleophilic substitutions but difficult to remove due to high boiling points.

-

Low-Solubility Solvents (The "Antisolvents")

These solvents are critical for purification (recrystallization/precipitation).

-

Alkanes (Pentane, Hexane, Heptane):

-

Behavior: Fluorinated dibromostyrenes often show temperature-dependent solubility here. They may dissolve in boiling heptane but crystallize out upon cooling, making this the gold standard for purification .

-

-

Polar Protic (Methanol, Water):

-

Behavior: Practically insoluble.[3] Water is used to wash away inorganic salts (e.g., NaBr) after coupling reactions. Methanol is a common antisolvent to precipitate polymeric byproducts.

-

Quantitative Solubility Estimates (Representative)

Data estimated based on structural analogs (e.g., 1,4-dibromo-2,5-difluorobenzene) at 25°C.

| Solvent Class | Specific Solvent | Solubility Estimate (mg/mL) | Primary Application |

| Chlorinated | Dichloromethane (DCM) | > 500 (Very High) | Extraction / Workup |

| Ether | Tetrahydrofuran (THF) | > 400 (High) | Reaction Medium (Lithiation) |

| Aromatic | Toluene | 250 - 350 | Reaction Medium (Reflux) |

| Polar Aprotic | DMF | 150 - 250 | Reaction Medium (Nucleophilic Sub.) |

| Alkane | Hexane | 10 - 50 (Temp. Dependent) | Recrystallization |

| Protic | Water | < 0.01 (Insoluble) | Washing / Phase Separation |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we utilize the Hansen Solubility Parameter system. A solvent is likely to dissolve the solute if their interaction distance (

Estimated HSP Values for Fluorinated Dibromostyrene:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~6.5 MPa

-

(Hydrogen Bonding): ~2.0 MPa

Solvent Selection Logic:

-

Target: High

, Low -

Match: Chloroform (

=17.8, -

Mismatch: Ethanol (

=19.4) is a severe mismatch, confirming its role as an antisolvent.

Experimental Protocols

Standard Gravimetric Solubility Determination

For establishing precise solubility limits for process scale-up.

Workflow Diagram:

Caption: Step-by-step gravimetric workflow for determining saturation solubility of halogenated aromatics.

Detailed Protocol:

-

Preparation: Weigh approximately 100 mg of the fluorinated dibromostyrene into a 4 mL glass vial (borosilicate).

-

Solvent Addition: Add 1.0 mL of the target solvent. Cap tightly with a PTFE-lined cap to prevent solvent evaporation or leaching.

-

Equilibration: Place the vial in a thermostatic shaker at 25°C (or target T) for 24 hours. Ensure solid remains visible (saturation); if all dissolves, add more solid.

-

Filtration: Using a pre-warmed glass syringe and a 0.45 µm PTFE filter (compatible with aggressive organics), filter the supernatant into a pre-weighed tare vial.

-

Critical Note: Do not use Nylon filters with halogenated solvents as they may degrade or extract impurities.

-

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Weighing: Weigh the dry residue. Repeat until mass is constant.

Solvent Selection for Synthesis vs. Purification

A decision framework for process chemists.

Caption: Decision tree for selecting solvents based on process requirements (Synthesis vs. Purification).

Applications & Case Studies

Palladium-Catalyzed Cross-Coupling

In the synthesis of fluorinated poly(phenylene vinylene) (PPV) derivatives, 1,4-dibromo-2,5-difluorobenzene is often coupled with divinylbenzene.

-

Solvent Choice: A mixture of Toluene/DMF (4:1) is frequently used.

-

Reasoning: Toluene dissolves the hydrophobic monomer, while DMF stabilizes the Pd-catalyst species and enhances the reaction rate of the electron-deficient fluorinated ring.

Purification of -Bromostyrenes

For (Z)-

-

Challenge: Separating the product from non-polar impurities.

-

Solution: The crude oil is often filtered through silica gel using Pentane .[4] The fluorinated product is moderately soluble, allowing it to elute while very polar tars remain on the silica, or very non-polar impurities are washed away first [1].

References

-

Murahashi, S., Naota, T., & Tanigawa, Y. (1990). Palladium-Phosphine-Complex-Catalyzed Reaction of Organolithium Compounds and Alkenyl Halides: (Z)-

-Bromostyrene . Organic Syntheses, 69, 63. Link -

Sigma-Aldrich. 1,4-Dibromo-2,5-difluorobenzene Product Sheet . Link

-

National Institute of Standards and Technology (NIST). Styrene Solubility Data . IUPAC-NIST Solubilities Database. Link

-

Dubois, C. et al. (2018). Effect of fluorination on the stability of carbon nanofibres in organic solvents . Comptes Rendus Chimie, 21(3), 295-302. (Demonstrates HSP principles for fluorinated carbon). Link

-

Wang, J. et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade . Chemical Reviews, 114(4), 2432–2506. (Context on fluorinated intermediate solubility). Link

Sources

Technical Guide: Safety & Handling of 3-Fluoro-beta,beta-dibromostyrene

This guide serves as a Provisional Safety Data Sheet (SDS) & Technical Monograph for 3-fluoro-beta,beta-dibromostyrene .

Note to Researchers: This compound is a specialized research intermediate, typically generated in situ or isolated transiently during the synthesis of terminal alkynes (via the Corey-Fuchs reaction). As it lacks a widely established commercial CAS registry number or standardized regulatory SDS, this guide derives its safety profile from Structure-Activity Relationships (SAR) , utilizing data from analogous halogenated styrenes (e.g.,

Chemical Identity & Physicochemical Characterization

This section establishes the molecular identity.[1] In the absence of experimental constants for this specific isomer, values are predicted based on computational models for gem-dibromoalkenes.

| Property | Data / Prediction |

| Chemical Name | 1-(2,2-Dibromoethenyl)-3-fluorobenzene |

| Synonyms | 3-Fluoro- |

| CAS Number | Not Assigned (Treat as Novel Research Intermediate) |

| Molecular Formula | |

| Molecular Weight | 279.93 g/mol |

| Physical State | Pale yellow to colorless oil (at room temp) |

| Boiling Point | ~260–270°C (Predicted at 760 mmHg); likely distillable under high vacuum (<1 mmHg) |

| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene, Hexanes |

| Structural Class | Halogenated Styrene / Gem-dibromoalkene |

Hazard Identification (SAR-Derived)

Rationale: Based on the toxicity profiles of

GHS Classification (Provisional)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing mist/vapors.[4]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

-

Critical Health Effects (The "Why")

-

Lachrymator Potential: While less potent than benzyl halides, halogenated styrenes can act as mucous membrane irritants. The vinyl bromide moiety is reactive; direct contact with eyes may cause severe tearing and temporary incapacitation.

-

Skin Sensitization: Lipophilic halogenated hydrocarbons penetrate the stratum corneum easily. Prolonged exposure can lead to defatting dermatitis.

Handling, Storage, & Stability Protocols

Expertise Note: The stability of gem-dibromoalkenes is governed by the C-Br bond's susceptibility to photolysis and the vinyl group's potential for polymerization.

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Reasoning: Low temperature retards spontaneous polymerization and minimizes vapor pressure, reducing inhalation risk.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Reasoning: Although less sensitive to moisture than acid chlorides, the vinyl halide moiety can slowly hydrolyze or oxidize over time to form 3-fluorobenzaldehyde and HBr (corrosive).

-

-

Light Protection: Amber Vials / Foil Wrap.

-

Reasoning: Carbon-Bromine bonds are photosensitive. UV exposure can generate bromine radicals, leading to discoloration (yellowing/browning) and degradation.

-

Experimental Handling

-

Ventilation: Always handle in a certified chemical fume hood.

-

Material Compatibility:

-

Compatible: Glass, Teflon (PTFE), Stainless Steel.

-

Incompatible: Strong bases (e.g., n-BuLi, unless intended for reaction), strong oxidizers, aluminum (potential for catalytic dehydrohalogenation).

-

Synthesis & Reactivity Context

This compound is primarily an intermediate in the Corey-Fuchs Reaction . Understanding its lifecycle is crucial for safety.

-

Formation: Reaction of 3-fluorobenzaldehyde with

and -

Consumption: Treatment with n-Butyllithium (n-BuLi) to form 1-ethynyl-3-fluorobenzene.

Visual: Synthesis & Reactivity Logic

Caption: Synthesis lifecycle of 3-fluoro-beta,beta-dibromostyrene showing formation, intended reactivity (green path), and potential degradation risks (red path).

Emergency Response Protocols

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Halogenated vapors can cause respiratory depression.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for 15 minutes. Rationale: PEG 400 is superior for solubilizing lipophilic halides.

-

Eye Contact: Rinse continuously with water for 15 minutes. Consult an ophthalmologist.

Spill Management (Self-Validating Workflow)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.

-

Contain: Use sand or vermiculite.[2] Do not use sawdust (potential reaction with oxidizers/halides).

-

Neutralize: No specific neutralization required; focus on absorption.

-

Disposal: Collect in a dedicated container for "Halogenated Organic Waste."

Visual: Emergency Decision Tree

Caption: Immediate response workflow for exposure or release of halogenated styrene intermediates.

Disposal & Environmental Considerations

-

Waste Classification: Halogenated Organic Solvent Waste.

-

Ecotoxicity: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 3 and halo-aromatic structure). Do not release into drains.

-

Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).

References

-

Sigma-Aldrich. (2024). Safety Data Sheet for Beta-Bromostyrene (CAS 103-64-0).

-

PubChem. (2024). Compound Summary: 1,2-Dibromo-3-fluorobenzene (CAS 811711-33-8).[1] National Library of Medicine.

-

Corey, E. J., & Fuchs, P. L. (1972).[5] A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters, 13(36), 3769–3772. (Foundational synthesis reference).

-

Fisher Scientific. (2024). Safety Data Sheet for 3-Fluorostyrene.[2]

Sources

Methodological & Application

synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene from 3-fluorobenzaldehyde

Abstract & Strategic Overview

This application note details the robust synthesis of 1-(2,2-dibromoethenyl)-3-fluorobenzene (also referred to as

The 3-fluorophenyl motif is a critical pharmacophore in kinase inhibitors and metabolic modulators. The gem-dibromoalkene product serves not only as a precursor to 1-ethynyl-3-fluorobenzene but also as a versatile electrophile for Suzuki-Miyaura, Sonogashira, and Stille cross-couplings.

Strategic Rationale:

-

Electronic Activation: The meta-fluoro substituent exerts an inductive electron-withdrawing effect (-I), rendering the aldehyde carbonyl highly electrophilic. This generally results in faster reaction kinetics compared to electron-rich benzaldehydes.

-

Purification Bottleneck: The primary challenge in Corey-Fuchs olefination is the removal of the stoichiometric byproduct, triphenylphosphine oxide (

). This protocol incorporates a precipitation-based workup strategy to minimize reliance on tedious column chromatography.

Reaction Scheme & Mechanism

The reaction proceeds via the in situ generation of a phosphorus ylide (dibromomethylene triphenylphosphorane) from carbon tetrabromide (

Figure 1: Reaction pathway for the synthesis of the gem-dibromoalkene.

Materials & Stoichiometry

Safety Warning: Carbon tetrabromide (

| Component | Role | Equiv. | MW ( g/mol ) | Density | Notes |

| 3-Fluorobenzaldehyde | Limiting Reagent | 1.0 | 124.11 | 1.17 g/mL | Liquid. Store under inert gas. |

| Carbon Tetrabromide | Halogen Source | 1.5 | 331.63 | Solid | Keep dry; sublimable. |

| Triphenylphosphine | Reductant/Ylide Gen. | 3.0 | 262.29 | Solid | Recrystallize if oxidized (white crust). |

| Dichloromethane (DCM) | Solvent | -- | -- | -- | Anhydrous (critical). |

| Hexanes/Pentane | Workup Solvent | -- | -- | -- | For precipitating |

Expert Insight: While the theoretical stoichiometry is 2:1 (

:), using a 3:1.5 ratio relative to the aldehyde ensures the moisture-sensitive ylide is not quenched by trace water, driving the reaction to >98% conversion.

Experimental Protocol

Phase A: Ylide Generation (Critical Step)

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 10 minutes.

-

Solvation: Charge the flask with Carbon Tetrabromide (

, 1.5 equiv) and anhydrous DCM ( -

Cooling: Submerge the flask in an ice/water bath (

) and stir for 10 minutes. -

Phosphine Addition: Dissolve Triphenylphosphine (

, 3.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold-

Observation: The solution will turn from clear to a deep yellow/orange or sometimes violet color, indicating the formation of the dibromomethylene triphenylphosphorane ylide.

-

Wait: Stir at

for an additional 15 minutes.

-

Phase B: Olefination

-

Substrate Addition: Add 3-Fluorobenzaldehyde (1.0 equiv) dropwise (neat or dissolved in minimal DCM) to the active ylide solution at

. -

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–3 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: 5% EtOAc in Hexanes). The aldehyde spot (usually UV active, lower

) should disappear, replaced by a new non-polar spot (high

-

Phase C: Workup & Purification (The "Solubility Switch")

Standard aqueous workups often result in emulsions due to

-

Quench: Add saturated aqueous

( -

Extraction: Extract the aqueous layer with DCM (

). Combine organic layers. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo to roughly 20% of the original volume (do not dry completely yet). -

The Hexane Crash (Crucial):

-

Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite. Wash the solid cake with cold hexanes.

-

Concentration: Concentrate the clear filtrate to obtain the crude yellow oil.

Figure 2: Workflow for the removal of Triphenylphosphine Oxide.

Phase D: Final Purification

-

Flash Chromatography: Although the hexane crash removes ~90% of the

, a short silica plug is recommended.-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: 100% Hexanes (or Pentane). The product is very non-polar (

). -

Yield: Expected yield is 85–95% .

-

Characterization Data

Validate the synthesis using

-

Appearance: Clear to pale yellow oil.

-

NMR (400 MHz,

-

(s, 1H,

- (m, 4H, Aromatic protons).

-

(s, 1H,

-

NMR:

- (m, 1F).

-

GC-MS: Molecular ion peak

at

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet reagents/solvent | The ylide is water-sensitive.[8] Flame-dry glassware and use fresh anhydrous DCM. |

| Incomplete Conversion | Old | |

| Sticky Precipitate | If the byproduct forms a gum instead of a powder during hexane addition, sonicate the flask for 5 minutes to induce crystallization. | |

| Product Instability | Light sensitivity | Gem-dibromoalkenes can be light-sensitive over long periods. Store in amber vials at |

References

-

Corey, E. J.; Fuchs, P. L. (1972).[9] "A synthetic method for the conversion of aldehydes to acetylenes".[1][2][5] Tetrahedron Letters, 13(36), 3769–3772.

-

Ramirez, F.; Desai, N. B.; McKelvie, N. (1962). "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes". Journal of the American Chemical Society, 84(9), 1745–1747.

-

Organic Chemistry Portal. "Corey-Fuchs Reaction".

-

Grandjean, D.; Pale, P.; Chuche, J. (1991). "Improved work-up for the Corey-Fuchs reaction". Tetrahedron Letters, 32(26), 3043-3044. (Describes the

precipitation method as an alternative).

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Ramirez Olefination Protocol for 3-Fluorobenzaldehyde

Part 1: Executive Summary

This application note details the protocol for the Ramirez olefination of 3-fluorobenzaldehyde to synthesize 1-(2,2-dibromoethenyl)-3-fluorobenzene . This transformation is the critical first step in the Corey-Fuchs reaction sequence, widely utilized in medicinal chemistry to convert aldehydes into terminal alkynes—a vital scaffold for "click" chemistry and cross-coupling reactions (e.g., Sonogashira).

The protocol utilizes the triphenylphosphine (

Key Deliverables:

-

Target Molecule: 1-(2,2-dibromoethenyl)-3-fluorobenzene (CAS: 811711-33-8).

-

Yield Expectation: 85–95% (Isolated).

-

Purity Target: >98% (HPLC/NMR).

Part 2: Scientific Foundation & Mechanism

Mechanistic Insight

The Ramirez olefination operates via the in situ generation of a phosphorus ylide. Unlike standard Wittig reagents, the dibromomethylene ylide is generated by the nucleophilic attack of

-

Ylide Formation: Two equivalents of

react with one equivalent of -

Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the aldehyde carbonyl to form an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses (driven by the formation of the strong P=O bond in triphenylphosphine oxide), releasing the gem-dibromoalkene.

Reaction Pathway Diagram

Caption: Mechanistic pathway of the Ramirez olefination showing in situ ylide generation and Wittig-type collapse.

Part 3: Experimental Protocol

Reagents & Stoichiometry

The reaction is sensitive to moisture. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Fluorobenzaldehyde | 124.11 | 1.0 | Limiting Reagent |

| Carbon Tetrabromide ( | 331.63 | 1.5 | Halogen Source |

| Triphenylphosphine ( | 262.29 | 3.0 | Ylide Generator / Scavenger |

| Dichloromethane (DCM) | - | 0.1 M | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: Preparation of the Ylide (0°C)

-

Charge a round-bottom flask with Carbon Tetrabromide (1.5 eq) and anhydrous DCM (half of the total volume).

-

Cool the solution to 0°C using an ice/water bath.

-

Separately, dissolve Triphenylphosphine (3.0 eq) in the remaining anhydrous DCM.

-

Add the

solution dropwise to the-

Observation: The solution will turn from clear to a yellow/orange hue, indicating the formation of the bromophosphonium salt and subsequent ylide.

-

Wait: Stir at 0°C for 15–30 minutes to ensure complete ylide formation.

-

Step 2: Addition of Substrate

-

Add 3-Fluorobenzaldehyde (1.0 eq) (neat or dissolved in minimal DCM) dropwise to the active ylide mixture at 0°C.

-

Mechanism Check: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic. This typically results in a faster reaction than unsubstituted benzaldehyde.

Step 3: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C) naturally.

-

Stir for 1–3 hours .

-

Self-Validating Checkpoint (TLC):

-

Mobile Phase: 5% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The aldehyde spot (

) should disappear. The product ( -

Note: A large baseline spot (Triphenylphosphine oxide) will be visible.

-

Step 4: Workup & TPPO Removal (The "Crash" Method)

-

Quench the reaction with Water (equal volume to solvent).

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine organic layers, wash with Brine , and dry over

. -

Critical Step: Concentrate the crude mixture to roughly 10% of its original volume.

-

Add Cold Hexanes (or Pentane) vigorously. A white precipitate will form immediately—this is the Triphenylphosphine oxide (TPPO) byproduct.

-

Filter the suspension through a sintered glass funnel or a celite pad. Wash the solid cake with cold hexanes.

-

Concentrate the filtrate to obtain the crude gem-dibromoalkene.

Purification Workflow

Caption: Purification strategy emphasizing the removal of triphenylphosphine oxide (TPPO) prior to chromatography.

Part 4: Quality Control & Self-Validation

To ensure the protocol was successful, compare your data against these standard metrics.

NMR Diagnostics

The conversion of the aldehyde to the gem-dibromoalkene is easily validated by

| Feature | Starting Material (Aldehyde) | Product (Gem-dibromoalkene) |

| Diagnostic Proton | Aldehyde (-CH O) | Vinyl (-CH =CBr2) |

| Chemical Shift ( | ~10.0 ppm (Singlet) | ~7.40 – 7.50 ppm (Singlet) |

| Multiplicity | Singlet (broadened by F coupling) | Singlet (often appears as s, though |

Note on

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Reaction turns dark brown/black | Normal for Ramirez conditions. | Proceed with workup; color does not indicate failure. |

| Low Yield (<50%) | Wet solvent or old | Use freshly distilled DCM and ensure |

| Product contaminated with white solid | Residual TPPO. | Re-dissolve in minimal DCM, crash with Hexanes again, or run a silica plug (100% Hexanes). |

| Aldehyde remains after 4 hours | Incomplete ylide formation. | Ensure |

Part 5: Safety & Compliance

-

Carbon Tetrabromide (

):-

Hazard: Highly toxic and a suspected carcinogen. It is also an ozone-depleting substance.

-

Handling: Weigh in a fume hood. Avoid contact with skin.

-

-

Triphenylphosphine (

):-

Hazard: Sensitizer and irritant.

-

Waste: The byproduct (TPPO) is persistent. Dispose of solid waste in designated hazardous solid waste containers.

-

-

Reaction Waste: The aqueous washings will contain phosphonium salts and bromide ions. Do not mix with bleach/oxidizers (risk of bromine gas evolution).

References

-

Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link

-

Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link

- Grandjean, D., Pale, P., & Chuche, J. (1991). An improved procedure for the preparation of 1,1-dibromoalkenes. Tetrahedron Letters, 32(26), 3043-3046.

-

PubChem Compound Summary. (2023). 1-(2,2-dibromoethenyl)-3-fluorobenzene (CID 13626245). National Center for Biotechnology Information. Link

Precision Synthesis of 3-Fluorophenylacetylene via Corey-Fuchs Homologation

Topic: Corey-Fuchs Reaction Mechanism for 3-Fluorophenylacetylene Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the synthesis of 3-fluorophenylacetylene (CAS 2561-17-3) from 3-fluorobenzaldehyde using the Corey-Fuchs reaction. This two-step protocol offers a robust method for one-carbon homologation, essential for introducing terminal alkyne handles in fluorinated pharmaceutical intermediates. We provide an optimized methodology that addresses common pitfalls—specifically triphenylphosphine oxide (

Introduction: The Strategic Value of Fluorinated Alkynes

Terminal alkynes are pivotal "chemical handles" in modern drug discovery. The introduction of a fluorine atom at the meta-position of the phenyl ring modulates metabolic stability and lipophilicity (

The Corey-Fuchs reaction (also known as the Ramirez-Corey-Fuchs reaction) remains the gold standard for converting aldehydes to terminal alkynes due to its mild conditions and compatibility with sensitive functional groups, unlike the harsher Seyferth-Gilbert homologation which requires basic conditions that may not be tolerated by all substrates.

Mechanistic Insight

The transformation proceeds via two distinct phases: the formation of a gem-dibromoolefin intermediate, followed by conversion to the terminal alkyne.[1][2][3][4]

Phase 1: Ramirez Olefination

Triphenylphosphine (

Phase 2: Fritsch-Buttenberg-Wiechell Rearrangement

Treatment of the gem-dibromoolefin with n-butyllithium (

Mechanistic Pathway Diagram[2][3][5]

Figure 1: Step-wise mechanistic flow of the Corey-Fuchs reaction from aldehyde to terminal alkyne.[1][2][3][5][6]

Experimental Protocol

Reagents and Materials

| Reagent | Role | Equiv.[4][6] | CAS No.[7][8][9][10][11] | Notes |

| 3-Fluorobenzaldehyde | Substrate | 1.0 | 456-48-4 | Liquid, d=1.17 g/mL.[12] |

| Carbon Tetrabromide | Reagent | 1.5 | 558-13-4 | Toxic . Handle in fume hood. |

| Triphenylphosphine | Reagent | 3.0 | 603-35-0 | Recrystallize if oxidized. |

| Zinc Dust (Optional) | Additive | 1.5 | 7440-66-6 | Reduces |

| n-Butyllithium | Base | 2.2 | 109-72-8 | 2.5M in hexanes. Pyrophoric . |

| Dichloromethane (DCM) | Solvent | - | 75-09-2 | Anhydrous, degassed. |

| Tetrahydrofuran (THF) | Solvent | - | 109-99-9 | Anhydrous, inhibitor-free. |

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-fluorobenzene

Expert Insight: The formation of triphenylphosphine oxide (

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Ylide Generation:

-

Charge flask with

(1.5 equiv) and anhydrous DCM (0.3 M concentration relative to aldehyde). -

Cool to 0°C in an ice bath.

-

Add

(3.0 equiv) portion-wise over 10 minutes. The solution will turn yellow/orange. Stir for 15 minutes. -

(Optional Optimization): Add Zn dust (1.5 equiv) here to scavenge bromine and regenerate

in situ, allowing reduced initial

-

-

Addition: Add 3-fluorobenzaldehyde (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

) should disappear, replaced by the non-polar dibromoolefin ( -

Workup:

-

Add slowly to varying hexane (approx. 3x reaction volume) under vigorous stirring to precipitate

. -

Filter through a Celite pad.

-

Concentrate the filtrate in vacuo.

-

-

Purification: Flash column chromatography (100% Hexanes) yields the gem-dibromoolefin as a pale yellow oil.

-

Target Yield: 85–92%.

-

Step 2: Conversion to 3-Fluorophenylacetylene[14]

Critical Control Point: Temperature control is vital. If the temperature rises above -60°C during n-BuLi addition, polymerization or complex side reactions may occur.

-

Setup: Flame-dry a 100 mL RBF under Argon atmosphere.

-

Solvation: Dissolve the gem-dibromoolefin (from Step 1) in anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation:

-

Add n-BuLi (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.

-

Observation: A color change (often to dark brown or deep red) indicates the formation of the acetylide anion.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

-

Quenching:

-

Recool to -78°C (optional but recommended to control exotherm).

-

Add saturated aqueous

(5 mL) or distilled water.

-

-

Extraction:

-

Warm to RT.[4] Dilute with

. -

Wash organic layer with brine, dry over

, and concentrate.

-

-

Purification:

-

The crude oil is often pure enough for use. If necessary, purify via short-path distillation (bp ~138°C [2]) or a short silica plug (Pentane eluent).

-

Target Yield: 80–88%.

-

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis protocol.

Analytical Data & Validation

To validate the synthesis, compare spectral data against standard values [3].

-

Physical State: Colorless to light yellow liquid.[12]

-

Boiling Point: 138°C (lit).

-

NMR (400 MHz,

-

Note: The acetylenic proton singlet at ~3.10 ppm is diagnostic.

-

-

IR (Neat): ~3300

(C-H stretch, alkyne), ~2100

Safety and Handling (HSE)

-

Carbon Tetrabromide (

): Hepatotoxic and causes severe eye irritation. Use only in a well-ventilated fume hood. -

n-Butyllithium: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and the atmosphere is inert (Argon/Nitrogen). Keep a bucket of sand or Class D extinguisher nearby.

-

3-Fluorophenylacetylene: Flammable liquid (Flash point: 32°C). Store under inert gas at 2–8°C to prevent polymerization or oxidation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet solvents or old | Distill DCM over |

| Incomplete Reaction (Step 2) | Titrate | |

| Product Polymerization | Overheating during workup. | Keep rotary evaporator bath < 30°C; add BHT stabilizer if storing. |

| Sticky Precipitate (Step 1) | Triturate the crude residue with cold pentane/ether (1:1) multiple times. |

References

-

Organic Chemistry Portal. Corey-Fuchs Reaction. Available at: [Link][13]

-

National Institutes of Health (NIH) - PubChem. 1-Ethynyl-3-fluorobenzene (Compound Summary). Available at: [Link]

-

Organic Syntheses. Synthesis of Phenylacetylene (General Procedure). Org.[4][6][14] Synth. 1950, 30, 75. Available at: [Link]

-

RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2015. Available at: [Link]

Sources

- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. 456-48-4 Cas No. | 3-Fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. 2561-17-3 Cas No. | 3-Fluorophenylacetylene | Apollo [store.apolloscientific.co.uk]

- 11. 3-Fluorobenzaldehyde | CAS 456-48-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Appel reaction - Wikipedia [en.wikipedia.org]

palladium-catalyzed cross-coupling of 1-(2,2-dibromoethenyl)-3-fluorobenzene

Executive Summary & Strategic Value

This guide details the protocols for the functionalization of 1-(2,2-dibromoethenyl)-3-fluorobenzene (1) . This scaffold is a critical "linchpin" intermediate in medicinal chemistry. The gem-dibromoalkene moiety serves as a masked alkyne or a precursor for tetrasubstituted olefins, while the meta-fluorine atom provides metabolic stability and bioisosteric modulation without the steric penalty of a methyl group.

Key Technical Advantages:

-

Divergent Synthesis: Access internal alkynes,

-bromoalkenes, or trisubstituted alkenes from a single precursor. -

Fluorine Effect: The electron-withdrawing nature of the 3-fluoro substituent (

) lowers the LUMO energy of the alkene, enhancing the rate of oxidative addition relative to non-fluorinated analogs, often permitting milder reaction conditions. -

Stereocontrol: Protocols provided here leverage steric differentiation to achieve >95:5 regioselectivity during mono-coupling.

Mechanistic Principles & Regioselectivity

Understanding the causality of the reaction is essential for reproducibility. The two bromine atoms in (1) are chemically distinct due to their spatial relationship with the 3-fluorophenyl ring.

-

Steric Differentiation: The bromine atom trans to the aryl ring (

-bromide) is sterically more accessible than the cis-bromide ( -

Oxidative Addition:

preferentially inserts into the -

Result: Mono-coupling typically yields the

-alkene (where the incoming nucleophile is trans to the aryl group), retaining the cis-bromide.

Pathway Visualization

Experimental Protocols

Pre-Requisite: Substrate Preparation (Corey-Fuchs)

Note: Commercial availability varies. Synthesis is recommended for freshness.

-

Reaction: 3-Fluorobenzaldehyde +

+ -

Critical QC: Ensure removal of triphenylphosphine oxide (

) via precipitation in hexanes; residual

Protocol A: Stereoselective Mono-Suzuki Coupling

Objective: Synthesis of

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Substrate (1) | 1.0 | Electrophile |

| 4-Methoxyphenylboronic acid | 1.05 | Nucleophile |

|

Step-by-Step Methodology:

-

Degassing (Crucial): Charge a Schlenk tube with Substrate (1) and Boronic Acid. Evacuate and backfill with Argon (

). -

Solvent Prep: In a separate vial, sparge the Toluene/EtOH mixture with Argon for 15 minutes. Oxygen promotes homo-coupling of boronic acids (Suzuki, 2004).

-

Catalyst Addition: Add

to the solids under Argon counter-flow. -

Mixing: Add the degassed solvent and the aqueous

via syringe. -

Reaction: Heat to 60°C for 6–8 hours.

-

Expert Note: Do not exceed 70°C. Higher temperatures promote double coupling or isomerization.

-

-

Workup: Cool to RT. Dilute with

. Wash with brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically the less polar spot compared to the di-coupled byproduct.

Validation:

-

NMR: Look for the vinyl proton singlet. In

- NMR: Diagnostic signal for the 3-fluoro group (approx. -113 ppm).

Protocol B: One-Pot Double Coupling (Library Synthesis)

Objective: Rapid access to non-symmetrical tri-substituted alkenes. Concept: Sequential addition of two different boronic acids.

Methodology:

-

Follow Protocol A using 0.95 eq of Boronic Acid A (limiting reagent).

-

Monitor by TLC until Boronic Acid A is consumed (approx. 4 h).

-

Do not work up.

-

Inject a degassed solution of Boronic Acid B (1.5 eq) and additional base (

, 2.0 eq). -

Raise temperature to 90°C (reflux).

-

Run for 12 hours.

-

Why this works: The second oxidative addition (inserting into the sterically hindered cis-bromide) requires higher activation energy, provided by the temperature increase and the stronger base (Cesium effect).

Protocol C: Transformation to Internal Alkynes

Objective: Synthesis of 1-(3-fluorophenyl)-2-arylethynes via Fritsch-Buttenberg-Wiechell (FBW) rearrangement.

Reagents:

-

Substrate (1) (1.0 eq)[1]

-

Aryl Iodide (1.1 eq)

- (5 mol%)

- (10 mol%) - Co-catalyst

- (Diisopropylamine) / THF (1:1)

Methodology (Sonogashira-type):

-

Dissolve (1) and Aryl Iodide in degassed DIPA/THF.

-

Heat to 80°C.

-

Mechanism: Under these conditions, the gem-dibromoalkene undergoes Pd-catalyzed coupling followed by base-mediated elimination/rearrangement in situ to form the alkyne.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Mono) | Oxidative addition is slow. | Switch to electron-rich bulky ligands (e.g., SPhos or XPhos) to facilitate insertion into the C-Br bond. |

| Loss of Stereoselectivity | Lower reaction temperature to 50°C. Reduce reaction time. Isomerization is often thermodynamically driven over time. | |

| Protodebromination | Reduction of C-Br bond. | Ensure solvents are anhydrous (if using anhydrous protocol) or check for hydride sources. Avoid alcohols if reduction is observed; use Toluene/Water only. |